Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate
Description
This compound features a fused pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 5 and a tert-butyl carbamate-protected dihydropyridine ring at position 2.
Properties
Molecular Formula |
C17H20BrN3O2 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H20BrN3O2/c1-17(2,3)23-16(22)21-6-4-11(5-7-21)14-10-20-15-13(14)8-12(18)9-19-15/h4,8-10H,5-7H2,1-3H3,(H,19,20) |
InChI Key |
YQPPUGHPDWGKCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.
Bromination: The introduction of the bromine atom at the desired position on the pyrrolo[2,3-B]pyridine core is achieved through bromination reactions. Common reagents for this step include bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester. This reaction is typically carried out using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds, amines, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of specific atoms within the molecule. Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.
Scientific Research Applications
Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential use in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrrolo[2,3-B]pyridine core play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Structure : Differs by a methyl group at position 3 of the pyrrolo-pyridine ring instead of the dihydropyridine substituent.
- Molecular Formula : C₁₃H₁₇BrN₂O₂ vs. C₁₇H₂₀BrN₃O₂ (target compound).
- Key Properties: Lower molecular weight (313.19 g/mol vs. ~395 g/mol for the target) due to the absence of the dihydropyridine ring.
- Applications : Used as a precursor for kinase inhibitors, where steric effects are critical .
Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Tert-butyl benzyl(4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonyl)bicyclo[2.2.2]octan-1-yl)carbamate
- Structure : Features a bicyclo[2.2.2]octane scaffold and a triisopropylsilyl (TIPS) protecting group.
- Key Contrasts: TIPS group enhances steric protection but complicates deprotection steps compared to the tert-butyl carbamate in the target compound.
- Applications : Explored in antiviral drug candidates targeting RNA polymerase .
Comparative Data Table
Research Findings and Trends
- Reactivity : Bromine in the target compound enables efficient Pd-catalyzed couplings, whereas chloro analogs (e.g., ) require harsher conditions .
- Bioactivity : Dihydropyridine-carbamate derivatives show higher binding affinity to ATP-binding pockets in kinases compared to pyrrolidine-based analogs .
- Synthetic Complexity : The target compound’s synthesis avoids the multi-step protection/deprotection needed for TIPS-containing analogs, streamlining production .
Biological Activity
Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate, also known by its CAS number 1342810-58-5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 378.27 g/mol. The compound features a pyrrolopyridine core which is significant in its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.27 g/mol |
| CAS Number | 1342810-58-5 |
This compound primarily acts as an inhibitor of specific receptor tyrosine kinases (RTKs), particularly the fibroblast growth factor receptors (FGFRs). FGFRs play crucial roles in cellular processes such as proliferation, differentiation, and migration.
Inhibition of FGFRs
The compound inhibits the kinase activity of FGFRs by preventing autophosphorylation of tyrosine residues in the receptor's cytoplasmic tail. This disruption affects downstream signaling pathways including:
- RAS-MEK-ERK pathway : Involved in cell proliferation and survival.
- PI3K-Akt pathway : Important for cell growth and metabolism.
- PLCγ pathway : Plays a role in cellular signaling related to calcium mobilization.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : In vitro studies show that this compound can effectively inhibit the proliferation of cancer cell lines by inducing apoptosis.
- Migration Inhibition : It has been observed to hinder the migratory capabilities of cancer cells, which is crucial for metastasis.
Case Studies
A notable study involved the evaluation of similar pyrrolopyridine derivatives against various cancer cell lines. The results demonstrated that these compounds could reduce cell viability significantly at micromolar concentrations, indicating their potential as therapeutic agents.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, specific data on half-life and metabolic pathways remain limited and require further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
